![molecular formula C21H20ClN3O2 B2478842 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide CAS No. 921851-97-0](/img/structure/B2478842.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, a pyridazinone group, and a chlorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and pyridazinone) suggests that the compound could have planar regions. The electron-withdrawing chlorine atom on the phenyl group could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions. The pyridazinone ring could be involved in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the amide) could enhance solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Characterization
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide and its derivatives have been explored for their potential in synthesizing new chemical compounds with various biological activities. For instance, Desai et al. (2007) synthesized new quinazolines that showed potential as antimicrobial agents, employing similar structures and methodologies (Desai, Shihora, & Moradia, 2007).
Antimicrobial and Anticancer Properties
Several studies have demonstrated the antimicrobial and anticancer potential of compounds structurally related to this compound. Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant and Muscle Relaxant Activities
Compounds derived from this compound have shown promise in neuropharmacology. Sharma et al. (2013) synthesized derivatives that exhibited significant anticonvulsant and muscle relaxant activities, comparing favorably with standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).
Molecular Docking Studies for Antimicrobial Agents
Molecular docking studies have been used to understand the interaction of these compounds with biological targets. Katariya et al. (2021) synthesized new oxazole clubbed pyridyl-pyrazolines and conducted docking studies to assess their potential as antimicrobial and anticancer agents (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition in Industrial Applications
Beyond medical applications, derivatives of this compound have found use in industrial applications such as corrosion inhibition. Ghazoui et al. (2017) studied the effect of a related compound, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on the corrosion of mild steel in hydrochloric acid, demonstrating significant inhibition potential (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-11-15(2)13-17(12-14)21(27)23-9-10-25-20(26)8-7-19(24-25)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIPLWIRBXZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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